

commercial suppliers and purity grades of 4-Aminopteroylaspartic acid

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Compound of Interest

Compound Name: 4-Aminopteroylaspartic acid

Cat. No.: B1665978

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Application Notes and Protocols for 4-Aminopteroylaspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopteroylaspartic acid is an antifolate compound. Antifolates are a class of drugs that antagonize the actions of folic acid, a crucial vitamin for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1][2] The primary mechanism of action for many antifolates is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1][3][4] By inhibiting DHFR, these compounds disrupt the production of tetrahydrofolate (THF), a key cofactor for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cell proliferation.[2][4][5] This mode of action makes antifolates, and by extension **4-Aminopteroylaspartic acid**, subjects of interest for research in oncology and infectious diseases.[2][6]

Commercial Suppliers and Purity Grades

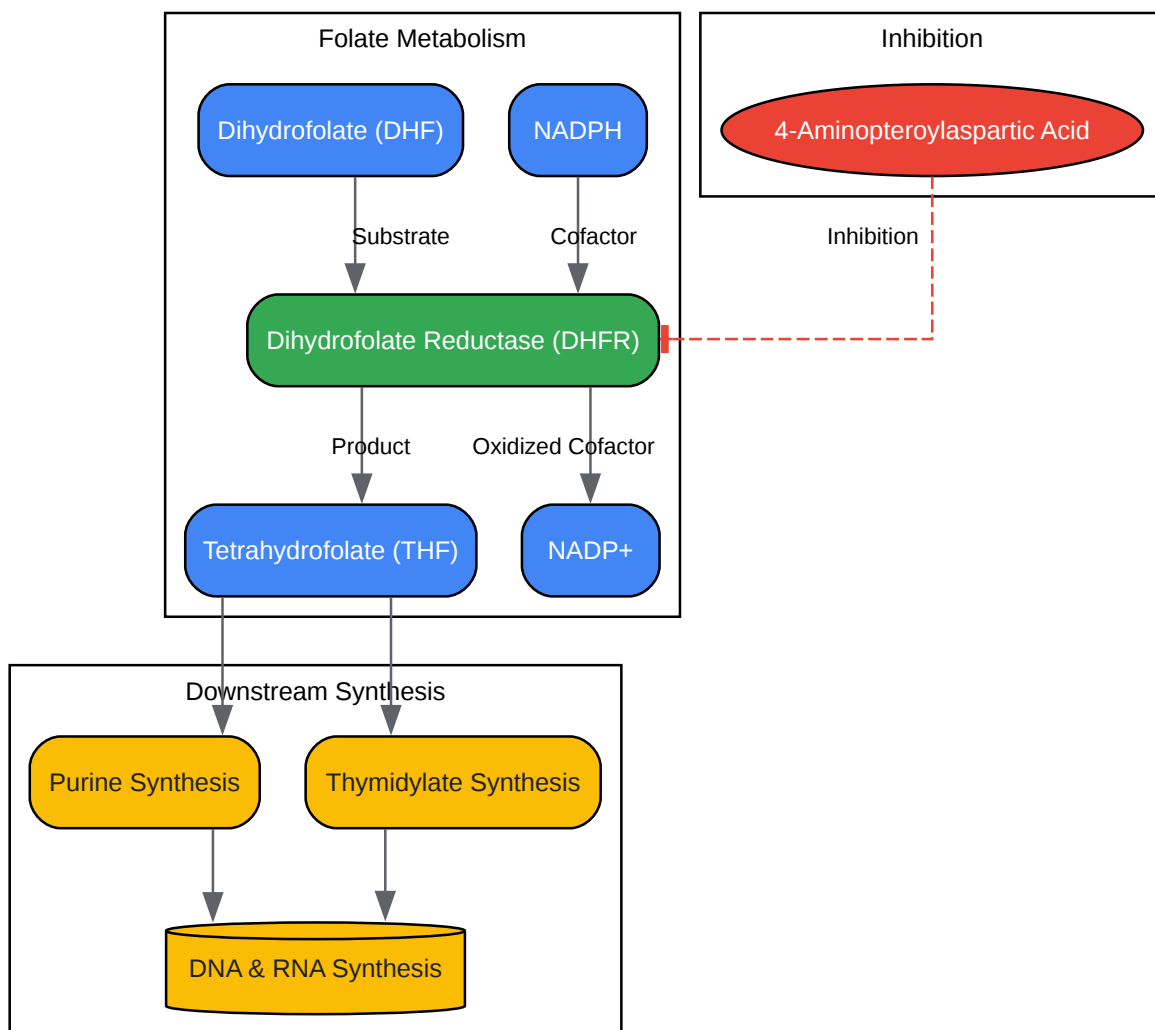
Identifying reliable commercial sources and understanding the purity of chemical compounds are critical first steps in any research endeavor. Currently, **4-Aminopteroylaspartic acid** is available from a limited number of specialized chemical suppliers.

Supplier	Catalog Number	Available Purity Grades	Notes
MedChemExpress	HY-121709	Purity not explicitly stated on the product page. A Certificate of Analysis should be requested for lot-specific purity data.	Marketed as an antiviral agent that inhibits the growth of psittacosis virus.[6]

Note on Purity Grades: The purity of research chemicals is often categorized using standardized grades such as ACS (American Chemical Society) Grade, Reagent Grade, USP (United States Pharmacopeia) Grade, and others. For in vitro and in vivo studies, high purity (typically >95% or >98%) is essential to ensure that the observed biological effects are attributable to the compound of interest and not to impurities. Researchers should always obtain a lot-specific Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound.

Signaling Pathway

The primary target of antifolates like **4-Aminopteroylaspartic acid** is the folate synthesis pathway, which is crucial for de novo nucleotide synthesis. The key enzyme in this pathway is Dihydrofolate Reductase (DHFR).



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Caption: Inhibition of the Dihydrofolate Reductase (DHFR) signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of 4-Aminopteroylaspartic acid.

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This biochemical assay determines the ability of a compound to inhibit the activity of purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

- Purified recombinant human DHFR enzyme
- Dihydrofolate (DHF)
- NADPH
- Methotrexate (positive control inhibitor)
- **4-Aminopteroylaspartic acid**
- Assay Buffer: 50 mM Tris-HCl, pH 7.5
- DMSO (for dissolving compounds)
- 96-well UV-transparent microplates
- Microplate reader capable of kinetic measurements at 340 nm

Procedure:

- Reagent Preparation:
 - Prepare a 10X stock of Assay Buffer.
 - Dissolve DHF in Assay Buffer to create a 1 mM stock solution. Store in aliquots at -80°C, protected from light.
 - Dissolve NADPH in Assay Buffer to create a 10 mM stock solution. Prepare fresh and keep on ice.

- Dissolve **4-Aminopteroylaspartic acid** and Methotrexate in 100% DMSO to create 10 mM stock solutions.
- Assay Setup:
 - Prepare serial dilutions of **4-Aminopteroylaspartic acid** and Methotrexate in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
 - In a 96-well plate, add the following to each well:
 - Test wells: 80 μ L of Assay Buffer, 10 μ L of diluted **4-Aminopteroylaspartic acid**, and 10 μ L of DHFR enzyme solution.
 - Positive control: 80 μ L of Assay Buffer, 10 μ L of diluted Methotrexate, and 10 μ L of DHFR enzyme solution.
 - Negative control (no inhibitor): 80 μ L of Assay Buffer, 10 μ L of Assay Buffer with DMSO, and 10 μ L of DHFR enzyme solution.
 - Blank (no enzyme): 90 μ L of Assay Buffer and 10 μ L of Assay Buffer with DMSO.
- Pre-incubation:
 - Mix the plate gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation:
 - Prepare a reaction mix containing DHF and NADPH in Assay Buffer.
 - Add 100 μ L of the reaction mix to all wells to start the reaction. The final concentrations should be optimized, but typical ranges are 10-100 μ M for DHF and 50-200 μ M for NADPH.
- Measurement:
 - Immediately place the plate in the microplate reader and begin kinetic measurement of absorbance at 340 nm every 30 seconds for 10-20 minutes.

- Data Analysis:
 - Calculate the initial reaction velocity (V_0) for each well from the linear portion of the absorbance vs. time plot.
 - Calculate the percent inhibition for each concentration of the test compound relative to the negative control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_{50} value.

Cell Viability (MTT/MTS) Assay

This cell-based assay is used to assess the cytotoxic or cytostatic effects of a compound on a cell population. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

- Cancer cell line (e.g., HeLa, A549, or a relevant line for the research question)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- **4-Aminopteroylaspartic acid**
- Doxorubicin or another known cytotoxic agent (positive control)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Multichannel pipette
- Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS)

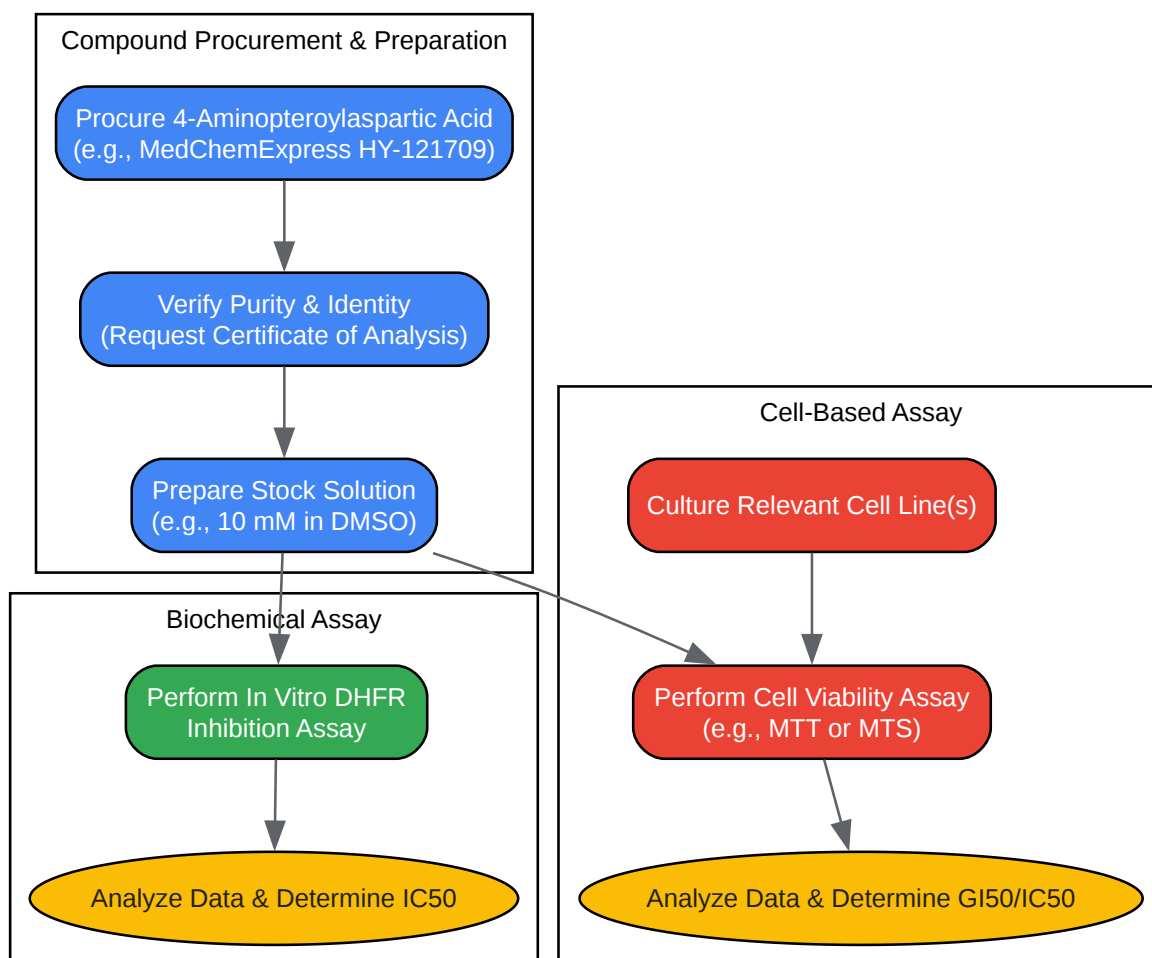
Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 μ L of medium).
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
- Compound Treatment:
 - Prepare serial dilutions of **4-Aminopteroylaspartic acid** and the positive control in complete culture medium.
 - Remove the old medium from the wells and add 100 μ L of the medium containing the various concentrations of the compounds. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
 - Incubate the plate for a specified period (e.g., 48 or 72 hours).
- MTT/MTS Addition:
 - For MTT: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
 - For MTS: Add 20 μ L of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.
- Measurement:
 - For MTT: After incubation, add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
 - For both: Measure the absorbance using a microplate reader.
- Data Analysis:

- Subtract the average absorbance of the blank wells from all other readings.
- Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control wells.
- Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Experimental Workflow

The following diagram outlines a typical workflow for the initial characterization of **4-Aminopteroylaspartic acid**.



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Caption: General experimental workflow for evaluating **4-Aminopteroylaspartic acid**.

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